4-[2-(Propane-2-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile

Catalog No.
S13369304
CAS No.
87388-34-9
M.F
C14H14N2O2S
M. Wt
274.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-(Propane-2-sulfonyl)phenyl]-1H-pyrrole-3-carb...

CAS Number

87388-34-9

Product Name

4-[2-(Propane-2-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile

IUPAC Name

4-(2-propan-2-ylsulfonylphenyl)-1H-pyrrole-3-carbonitrile

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

InChI

InChI=1S/C14H14N2O2S/c1-10(2)19(17,18)14-6-4-3-5-12(14)13-9-16-8-11(13)7-15/h3-6,8-10,16H,1-2H3

InChI Key

QXFYAVHATGVHJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1C2=CNC=C2C#N

4-[2-(Propane-2-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile, with the CAS number 87388-34-9, is a sulfonyl-substituted pyrrole compound. This organic molecule features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen, and is further substituted by a propane-2-sulfonyl group and a carbonitrile functional group. The molecular formula of this compound is C₁₄H₁₄N₂O₂S, and it has a molecular weight of approximately 274.34 g/mol. The unique structure of this compound allows it to participate in various

  • Oxidation: This compound can be oxidized using agents such as sodium dichromate or chromium trioxide, potentially yielding quinone derivatives.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.
  • Substitution: Electrophilic and nucleophilic substitution reactions are feasible, depending on the substituents present on the pyrrole ring and the reaction conditions applied.

The specific products formed from these reactions will depend on the reagents used and the conditions under which the reactions are conducted.

Research indicates that 4-[2-(Propane-2-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile exhibits potential biological activities. It has been investigated for its role as a pharmaceutical intermediate in drug development, particularly in the context of compounds that may act as acid secretion inhibitors or have anti-cancer properties. The mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors, modulating their activity.

The synthesis of 4-[2-(Propane-2-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile generally involves multi-step organic reactions. A common approach includes:

  • Preparation of a sulfonyl-substituted benzene derivative.
  • Coupling this derivative with a pyrrole under controlled conditions.
  • Utilizing catalysts, solvents, and specific temperatures to optimize yield and purity.

Industrial synthesis may also leverage greener methods, such as using aqueous hydrogen peroxide under mild conditions to minimize environmental impact.

This compound has several applications across different fields:

  • Chemistry: Serves as a building block in organic synthesis for creating more complex molecules.
  • Medicine: Investigated for its potential use in drug development, particularly for conditions requiring acid secretion inhibition or targeting neoplastic diseases.
  • Industry: Utilized in producing advanced materials with tailored properties for various applications, including polymers and coatings.

Studies on the interactions of 4-[2-(Propane-2-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile with biological targets are ongoing. Its ability to bind to specific enzymes or receptors suggests potential therapeutic roles. Further research is needed to elucidate its full pharmacological profile and therapeutic applications.

Several compounds share structural similarities with 4-[2-(Propane-2-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile. Notable examples include:

  • 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde: This compound features a fluorophenyl group instead of a propane sulfonyl group but retains the pyrrole structure.
Compound NameCAS NumberUnique Features
4-[2-(Propane-2-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile87388-34-9Contains both sulfonyl and carbonitrile groups
5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde881677-11-8Fluorinated phenyl group; used in acid-related disease treatment
2-amino-4-phenyl-1H-pyrrole-3-carbonitrile54153-51-4Amino substitution at position 2; potential pharmaceutical applications

Uniqueness

4-[2-(Propane-2-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile is unique due to its combination of a sulfonyl group and a pyrrole ring structure, which imparts specific chemical reactivity and stability. This distinctiveness enhances its utility in various chemical syntheses and potential therapeutic applications compared to other similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

274.07759887 g/mol

Monoisotopic Mass

274.07759887 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types